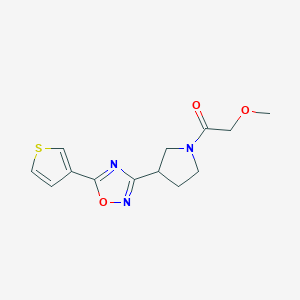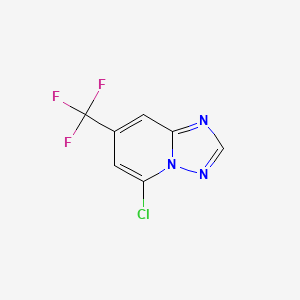
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is a chemical compound that has been widely studied in scientific research. It is commonly referred to as a triazolo-pyrimidine compound and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is not fully understood but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of the protein kinase, which is involved in the regulation of cell growth and division. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of materials science. Finally, this compound has been found to have anti-inflammatory properties and further research is needed to explore its potential use in the treatment of various inflammatory diseases.
合成法
The synthesis method of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 involves the reaction of 4-chloro-5-fluoro-1H-pyrazole with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with a fluorinating agent such as Selectfluor to produce this compound. This synthesis method has been widely used in scientific research and has been found to be efficient and reliable.
科学的研究の応用
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been extensively studied in scientific research and has been found to have various applications. It has been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential use as a diagnostic tool for various diseases. Additionally, this compound has been found to have potential applications in the field of materials science and has been studied for its use in the development of new materials.
特性
IUPAC Name |
5-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYTSWOFJBACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
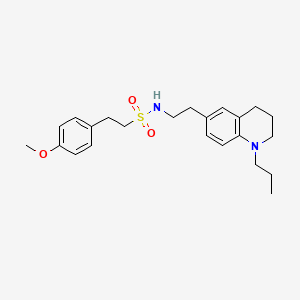
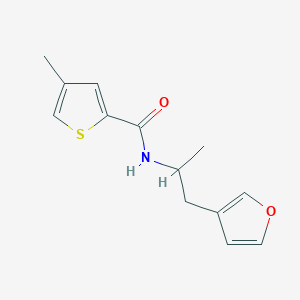
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)
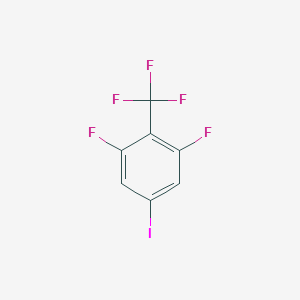

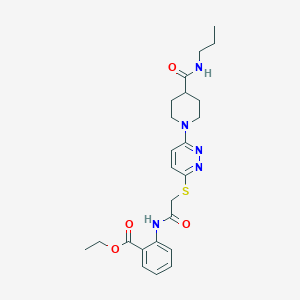
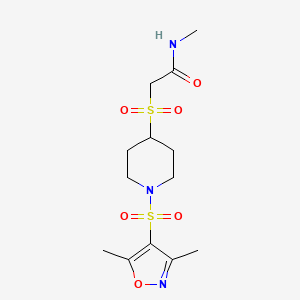
![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)
